REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5]C)=[O:4].[CH2:7]([O:14][C:15]([NH:17][C:18]1[CH:23]=[CH:22][NH:21][C:20](=[O:24])[N:19]=1)=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:7]([O:14][C:15]([NH:17][C:18]1[CH:23]=[CH:22][N:21]([CH2:2][C:3]([OH:5])=[O:4])[C:20](=[O:24])[N:19]=1)=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3.4|
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Name
|
|
Quantity
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7.82 mL
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Type
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reactant
|
Smiles
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BrCC(=O)OC
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Name
|
|
Quantity
|
21 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(=O)NC1=NC(NC=C1)=O
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Name
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Quantity
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11.4 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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900 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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with mechanical stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a three-necked round bottom flask equipped
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Type
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CUSTOM
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Details
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nitrogen inlet was placed
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Type
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STIRRING
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Details
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The mixture was stirred vigorously overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness, in vacuo
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Type
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ADDITION
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Details
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Water (300 mL) and 4 N hydrochloric acid (10 mL) were added
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Type
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STIRRING
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Details
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the mixture was stirred for 15 minutes at 0° C.
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Duration
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15 min
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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washed with water (2×75 mL)
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Type
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ADDITION
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Details
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The isolated precipitate was treated with water (120 mL), 2N sodium hydroxide (60 mL)
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Type
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STIRRING
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Details
|
stirred for 30 minutes
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Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
4 N hydrochloric acid (35 mL) was added
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1=NC(N(C=C1)CC(=O)O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |